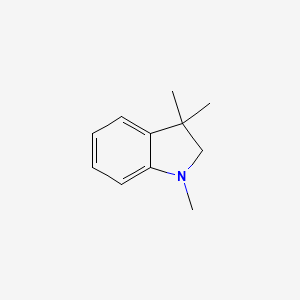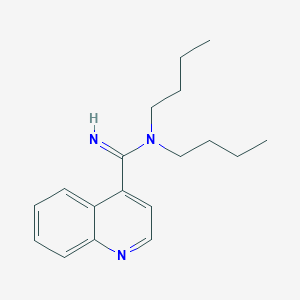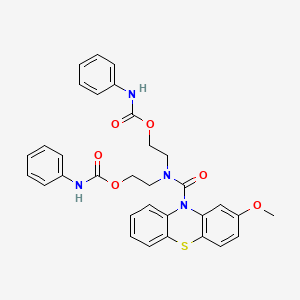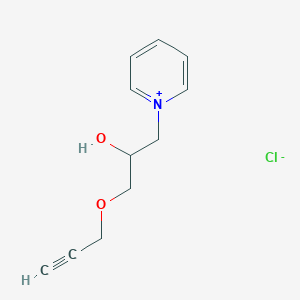![molecular formula C14H17Cl2NO4 B14007083 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid CAS No. 7404-58-2](/img/structure/B14007083.png)
2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid is a synthetic organic compound that belongs to the class of aryloxyphenoxypropionic acids. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The presence of the dichlorophenoxy group in its structure imparts unique chemical properties, making it a subject of interest for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid typically involves the following steps:
Formation of the Dichlorophenoxyacetyl Intermediate: This step involves the reaction of 3,5-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 3,5-dichlorophenoxyacetic acid.
Acylation Reaction: The 3,5-dichlorophenoxyacetic acid is then reacted with an appropriate acylating agent, such as acetic anhydride, to form the dichlorophenoxyacetyl intermediate.
Amidation: The dichlorophenoxyacetyl intermediate is then reacted with 4-methyl-pentanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aryloxyphenoxy derivatives.
Scientific Research Applications
2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid involves its interaction with specific molecular targets. The dichlorophenoxy group is known to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)propanoic acid: Another herbicidal compound with a similar aryloxyphenoxy structure.
Uniqueness
2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid is unique due to the presence of the 3,5-dichlorophenoxy group and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
7404-58-2 |
|---|---|
Molecular Formula |
C14H17Cl2NO4 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-[[2-(3,5-dichlorophenoxy)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H17Cl2NO4/c1-8(2)3-12(14(19)20)17-13(18)7-21-11-5-9(15)4-10(16)6-11/h4-6,8,12H,3,7H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
ZADSGCDGCXEPGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)



![2-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14007020.png)







![4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B14007053.png)
